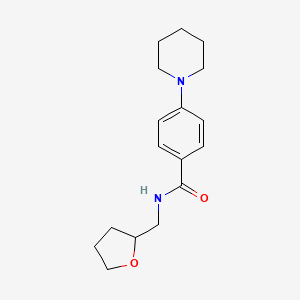

![molecular formula C15H20ClN3O2S B4615826 N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)

N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide

説明

Synthesis Analysis

- Novel palladium(II) complexes with a thiourea derivative of hydrazinecarbothioamide have been synthesized and characterized, demonstrating the potential for creating complex compounds involving N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide (Orysyk et al., 2013).

Molecular Structure Analysis

- Crystal structure and molecular analysis of related hydrazinecarbothioamide compounds reveal complex interactions and tautomeric forms, providing insight into the structural aspects of similar compounds (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

- Hydrazinecarbothioamide derivatives have been studied for their reaction with palladium(II), forming various coordination compounds, which indicates the reactivity of such compounds in forming complex structures (Orysyk et al., 2013).

Physical Properties Analysis

- The physical properties of hydrazinecarbothioamide compounds, including crystalline structure and hydrogen bonding interactions, have been studied, which could be extrapolated to understand the physical characteristics of N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

- Studies on related hydrazinecarbothioamide derivatives indicate a variety of chemical properties, such as coordination with metal ions and potential bioactive properties, which are relevant for understanding the chemical nature of N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide (Aly et al., 2018).

科学的研究の応用

Synthesis and Biological Activities

N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide belongs to a class of compounds known for their diverse biological activities. Research has shown that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial and antifungal properties. For example, certain compounds synthesized from hydrazinecarbothioamide derivatives demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). Another study focused on the synthesis and anticonvulsant evaluation of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, revealing compounds with significant protection in seizure models, highlighting their potential in anticonvulsant therapy (Tripathi & Kumar, 2012).

Chemistry and Material Science Applications

In the field of chemistry, the reactions of N-substituted hydrazinecarbothioamides with various reagents have led to the formation of heterocyclic rings, showcasing the versatility of these compounds in synthesizing new chemical entities with potential applications in materials science and as intermediates in organic synthesis. The reaction conditions and the nature of the substituents play a crucial role in determining the products and their properties (Aly et al., 2018).

Anticancer Research

The anticancer properties of these compounds have also been explored. For instance, novel Pd(II) coordination compounds involving related ligands have been synthesized and characterized, with potential applications in the development of anticancer agents. These compounds were evaluated for their ability to interact with biomolecules and exhibited promising anticancer activities, which could lead to new therapeutic options (Orysyk et al., 2013).

Environmental and Analytical Applications

Furthermore, these compounds find applications in environmental and analytical chemistry. For example, a practical hydrazine-carbothioamide-based fluorescent chemosensor was developed for Zn2+ detection, showcasing the application of these compounds in developing sensitive and selective probes for metal ions in various environmental and biological samples (Suh et al., 2022).

特性

IUPAC Name |

1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2S/c1-3-8-17-15(22)19-18-14(20)5-4-9-21-13-7-6-12(16)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,18,20)(H2,17,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOYGWLAUQHFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=S)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)

![2-(4-butoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615752.png)

![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)

![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)

![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)

![4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B4615788.png)

![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)

![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)

![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)

![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)